molecular formula C14H18O B8622641 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone

1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone

Cat. No.: B8622641
M. Wt: 202.29 g/mol
InChI Key: YXIIZVXPGZQGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is a chemical compound with the molecular formula C14H20O It is a derivative of tetrahydronaphthalene, characterized by the presence of an acetyl group at the second position and two methyl groups at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone typically involves the acetylation of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: 2-Carboxy-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.

    Reduction: 2-(Hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The acetyl group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its role in various chemical processes.

Comparison with Similar Compounds

  • 2-Acetyl-3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene
  • 2-Naphthalenol, 5,6,7,8-tetrahydro-

Comparison: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone

InChI

InChI=1S/C14H18O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h6-7,9H,4-5,8H2,1-3H3

InChI Key

YXIIZVXPGZQGQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCCC2(C)C)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2.44 g (11.96 mmol) of 2-(1-hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene in 35 ml of methylene chloride was added 6.75 g (17.9 mmol) of pyridinium dichromate and 330 mg (1.68 mmol) of pyridinium trifluoroacetate. The mixture was stirred at room temperature for 24 h and then diluted with 35 ml of low-boiling petroleum ether. The mixture was filtered through a short column of anhydrous MgSO4 and silica and the filtrate then concentrated in-vacuo to give the title compound as a colorless oil. PMR (CDCl3): δ 1.30 (6H, s), 1.60-1.70 (2H, m), 1.72-1.84 (2H, m), 2.56 (3H, s), 2.78 (2H, t, J~6.1 Hz), 7.08 (1H, d, J~7.8 Hz), 7.61 (1H, dd, J~7.8 Hz, 1.9 Hz), 7.93 (1H, d, J~1.9 Hz).
Name
2-(1-hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
35 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydro-naphthalene (Compound 15, 1.20 g, 5.94 mmol) in 20 ml of THF was first degassed by bubbling with argon for 30 min. Tributyl(1-ethoxyvinyl)tin (4.29 g, 11.88 mmol) and PdCl2(PPh3)2 (422 mg, 0.60 mmol) were added. After stirring at 80° C. for 18 h, the mixture was cooled to room temperature and 3 mL of 10 % HCl was added. The mixture was then stirred for another 30 min, then extracted with ethyl acetate (3×10 mL). The combined organic layer was washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (80:20 hexane/ethyl acetate) afforded the title compound (669 mg, 56% yield) as a colorless oil:
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
422 mg
Type
catalyst
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
56%

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